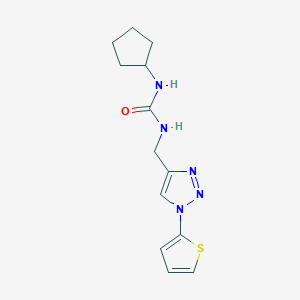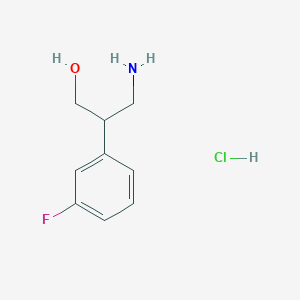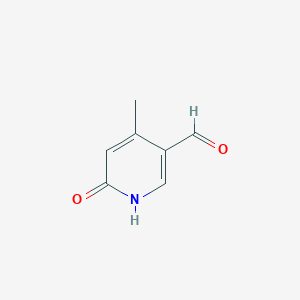![molecular formula C8H11FN4O3 B2768850 2-{[3-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid CAS No. 2247207-26-5](/img/structure/B2768850.png)
2-{[3-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid is a synthetic organic compound with the molecular formula C8H11FN4O3 It is characterized by the presence of a pyrazole ring substituted with a carbamoyl group and a fluoroethyl group, along with an aminoacetic acid moiety
Preparation Methods
The synthesis of 2-{[3-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide, such as 2-fluoroethyl bromide, in the presence of a base like potassium carbonate.
Aminoacetic acid attachment: The final step involves the coupling of the pyrazole derivative with glycine or its ester, followed by hydrolysis to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better scalability.
Chemical Reactions Analysis
2-{[3-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carbamoyl or ester groups.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[3-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its biological activity and potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It can be used as a probe or tool compound in chemical biology to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[3-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance its binding affinity to certain targets, while the carbamoyl group can participate in hydrogen bonding and other interactions. The pyrazole ring provides a rigid scaffold that can fit into the active sites of enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
2-{[3-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid can be compared with other similar compounds, such as:
Pyrazole derivatives: Compounds like 3-carbamoyl-1-ethylpyrazole and 3-carbamoyl-1-(2-chloroethyl)pyrazole share structural similarities but differ in their substituents, which can affect their reactivity and biological activity.
Fluoroethyl-substituted compounds: Compounds like 2-fluoroethylamine and 2-fluoroethylcarbamate have similar fluoroethyl groups but lack the pyrazole ring, leading to different chemical and biological properties.
Amino acid derivatives: Compounds like N-(2-fluoroethyl)glycine and N-(2-fluoroethyl)alanine have similar amino acid moieties but differ in their overall structure, affecting their applications and reactivity.
The uniqueness of this compound lies in its combination of a pyrazole ring, fluoroethyl group, and aminoacetic acid moiety, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4O3/c9-1-2-13-4-5(11-3-6(14)15)7(12-13)8(10)16/h4,11H,1-3H2,(H2,10,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTTWPVTUSLMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(=O)N)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(chloromethyl)-4-nitrophenyl]acetamide](/img/structure/B2768767.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile](/img/structure/B2768768.png)
![Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate](/img/structure/B2768769.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)
![2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2768773.png)
![4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2768779.png)

![5-(3-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2768781.png)
![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate](/img/structure/B2768783.png)
![1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2768785.png)

![3-cyclopropyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2768788.png)


